N-(2,5-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(2,5-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine: is a heterocyclic compound that contains an imidazo[1,2-a]pyrimidine core. Compounds with this core structure are often studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-3-yl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, using thiophene derivatives.
Attachment of the 2,5-dimethylphenyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazo[1,2-a]pyrimidine core or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: : The compound could be used as a building block for the synthesis of more complex molecules. Biology Medicine : Research into its potential as a therapeutic agent for various diseases. Industry : Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with an imidazo[1,2-a]pyrimidine core might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
- N-(2,5-dimethylphenyl)-2-(furan-3-yl)imidazo[1,2-a]pyrimidin-3-amine
- N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyrimidin-3-amine
Uniqueness: : The presence of the thiophen-3-yl group might confer unique electronic and steric properties, potentially leading to different biological activities or chemical reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H16N4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C18H16N4S/c1-12-4-5-13(2)15(10-12)20-17-16(14-6-9-23-11-14)21-18-19-7-3-8-22(17)18/h3-11,20H,1-2H3 |
InChI Key |
JLYISDRINSQSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CSC=C4 |
Origin of Product |
United States |
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